N-[(4-fluorophenyl)methyl]-2-(2-{[(4-fluorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetamide
CAS No.: 941875-29-2
Cat. No.: VC11904216
Molecular Formula: C19H16F2N2OS2
Molecular Weight: 390.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941875-29-2 |
|---|---|
| Molecular Formula | C19H16F2N2OS2 |
| Molecular Weight | 390.5 g/mol |
| IUPAC Name | N-[(4-fluorophenyl)methyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
| Standard InChI | InChI=1S/C19H16F2N2OS2/c20-15-5-1-13(2-6-15)10-22-18(24)9-17-12-26-19(23-17)25-11-14-3-7-16(21)8-4-14/h1-8,12H,9-11H2,(H,22,24) |
| Standard InChI Key | RXDFOLPLYZVHOK-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CNC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F)F |
| Canonical SMILES | C1=CC(=CC=C1CNC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F)F |
Introduction
Synthesis and Preparation
The synthesis of this compound likely involves multiple steps, including the formation of the thiazole ring and the attachment of fluorophenyl groups. A common approach might involve the reaction of a thiazole precursor with a fluorophenylmethyl halide and subsequent introduction of the sulfanyl group.
Potential Applications
Compounds with similar structures have been explored for their biological activities, including antimicrobial and anticancer properties. The presence of fluorine and the thiazole ring could confer specific interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.
Research Findings and Challenges
While specific research findings on this exact compound are not available, studies on related thiazole derivatives have shown promising results in various therapeutic areas. The challenge lies in synthesizing and characterizing this compound to explore its full potential.
Future Directions:
-
Synthesis and Characterization: Experimental synthesis to confirm the structure and properties of the compound.
-
Biological Activity: Screening for potential biological activities, such as antimicrobial or anticancer effects.
-
Pharmacokinetics: Studying the compound's absorption, distribution, metabolism, and excretion to assess its potential as a drug candidate.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume